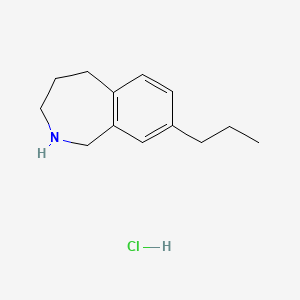![molecular formula C7H5N3O B2410819 [1,2,4]三唑并[1,5-a]吡啶-7-甲醛 CAS No. 1268521-09-0](/img/structure/B2410819.png)
[1,2,4]三唑并[1,5-a]吡啶-7-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde is a heterocyclic compound with a molecular formula of C7H5N3O. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde has numerous applications in scientific research, particularly in medicinal chemistry. It is used as a building block for synthesizing compounds with potential biological activities, including:
RORγt inverse agonists: These compounds have applications in treating autoimmune diseases.
PHD-1 inhibitors:
JAK1 and JAK2 inhibitors: These compounds are used in the treatment of inflammatory diseases.
Cardiovascular and metabolic disorders: Compounds derived from [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde are used in the treatment of cardiovascular disorders and type 2 diabetes.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave conditions at 140°C .
Industrial Production Methods
While specific industrial production methods for [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde are not widely documented, the microwave-mediated synthesis method mentioned above demonstrates the potential for scalable production due to its efficiency and eco-friendly nature .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted derivatives .
作用机制
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, as RORγt inverse agonists, these compounds bind to the RORγt receptor, inhibiting its activity and modulating the immune response . As PHD-1 inhibitors, they inhibit the activity of prolyl hydroxylase domain-containing protein 1, which plays a role in the regulation of hypoxia-inducible factors .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde: Another similar compound with the aldehyde group at a different position.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its position-specific functional groups allow for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFKIOLXGCKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-09-0 |
Source


|
| Record name | [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
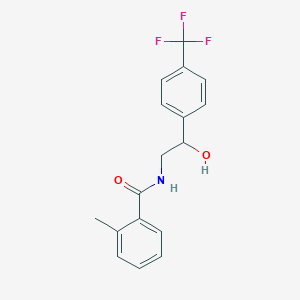
![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)
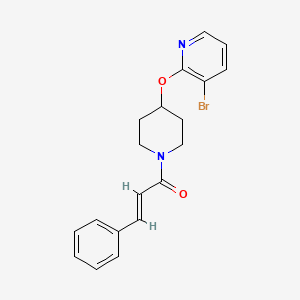
![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)
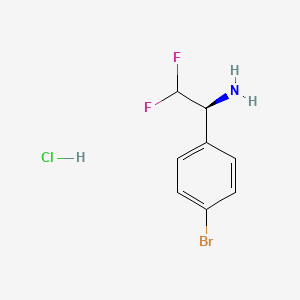
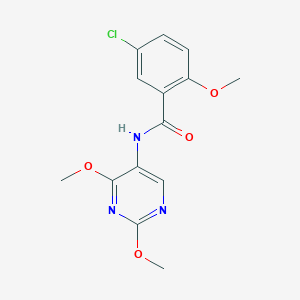
![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)
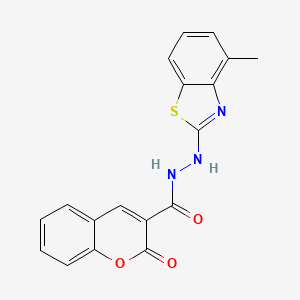
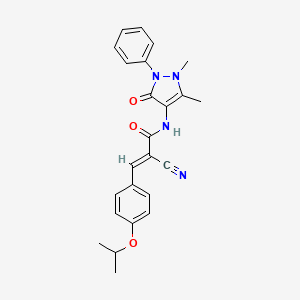
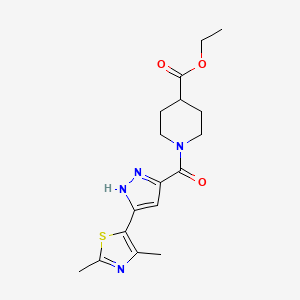
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)
